molecular formula C23H22N4O4S2 B2548062 N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351634-95-1

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2548062
CAS No.: 1351634-95-1
M. Wt: 482.57
InChI Key: CORCRBYTUWHKDX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused thiazolo[5,4-c]pyridine core linked to a 5-oxopyrrolidine moiety substituted with a 3-methoxyphenyl group and a thiophene-2-carboxamide side chain.

Properties

IUPAC Name

N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-31-16-5-2-4-15(11-16)27-12-14(10-20(27)28)22(30)26-8-7-17-19(13-26)33-23(24-17)25-21(29)18-6-3-9-32-18/h2-6,9,11,14H,7-8,10,12-13H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORCRBYTUWHKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a diverse structure characterized by multiple functional groups and rings, which contribute to its biological activity. The molecular formula is C23H22N6O4SC_{23}H_{22}N_{6}O_{4}S, with a molecular weight of approximately 482.6 g/mol. Key structural components include:

  • Pyrrolidine moiety : Contributes to the compound's reactivity.
  • Thiazolo[5,4-c]pyridine ring : Implicated in various biological interactions.
  • Thiophene ring : Enhances the lipophilicity and potential for cellular uptake.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • The compound has shown potential antiproliferative effects against various cancer cell lines. For example, in vitro studies indicated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 2.2 µM to 8.7 µM .
    • A comparative study revealed that derivatives of similar structures displayed varying degrees of cytotoxicity, with some exhibiting selective toxicity towards specific cancer types.
  • Antioxidant Activity :
    • The compound demonstrated notable antioxidant properties in assays such as DPPH and FRAP, indicating its ability to scavenge free radicals and reduce oxidative stress in cells . This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role.
  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains, showing selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported around 8 µM .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural analysis and preliminary data:

  • Inhibition of Cell Proliferation : The presence of multiple reactive functional groups may allow the compound to interact with cellular targets involved in proliferation pathways.
  • Redox Modulation : Its antioxidant properties suggest a role in modulating oxidative stress-related pathways, potentially influencing apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity. Researchers have explored various derivatives to enhance biological activity further or to tailor specific pharmacological properties.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other similar compounds:

Compound NameMolecular FormulaKey Features
5-Oxopyrrolidine DerivativeC12H14N2O3Lacks thiazole ring; simpler structure
Thiazolo[4,5-b]pyridine AnalogC10H8N2SSimilar thiazole structure; different substituents
Pyrazine DerivativeC11H10N2OSimplified pyrazine core; fewer functional groups

This table illustrates how the structural complexity of this compound may enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues:

The compound’s unique scaffold can be compared to several classes of bioactive molecules:

Compound Name/Class Core Structure Key Substituents Reported Bioactivity Reference ID
Target Compound Thiazolo[5,4-c]pyridine + 5-oxopyrrolidine 3-Methoxyphenyl, thiophene-2-carboxamide Hypothetical kinase inhibition*
Ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate Oxoisothiazolo[5,4-b]pyridine Ethyl ester, nitro groups Antimicrobial activity (synthetic)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine + thiadiazole 4-Fluorophenyl, isopropyl thiadiazole Unspecified enzyme modulation
Salternamide E (marine-derived) Bicyclic pyrrolidine Halogenated aromatic groups Anticancer (in vitro)

*Hypothesized based on structural resemblance to kinase inhibitors like imatinib analogs.

Functional Insights:

Heterocyclic Core Influence: The thiazolo[5,4-c]pyridine moiety in the target compound is structurally analogous to oxoisothiazolo[5,4-b]pyridines (e.g., compound from ), which exhibit antimicrobial properties due to their electron-deficient aromatic systems. However, the tetrahydrothiazolo ring in the target compound may enhance solubility and reduce metabolic instability compared to fully aromatic analogs.

Substituent Effects :

  • The 3-methoxyphenyl group may confer selectivity toward cytochrome P450 enzymes or serotonin receptors, as seen in related methoxy-substituted aryl compounds .
  • The thiophene-2-carboxamide side chain resembles ligands for tyrosine kinase receptors (e.g., EGFR inhibitors), where the carboxamide group facilitates hydrogen bonding with active-site residues .

Bioactivity Hypotheses :

  • Compared to the fluorophenyl-substituted pyrrolidine-thiadiazole compound , the target compound’s methoxyphenyl group may reduce electronegativity, altering binding affinity to hydrophobic pockets in target proteins.
  • Marine-derived pyrrolidine derivatives (e.g., salternamide E) demonstrate anticancer activity via apoptosis induction, suggesting a possible shared mechanism for the target compound .

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